Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma.
Bexarotene is a Retinoid.
Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury.
Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)
A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
Bexarotene
CAS No.: 153559-49-0
Cat. No.: VC0521069
Molecular Formula: C24H28O2
Molecular Weight: 348.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 153559-49-0 |
---|---|
Molecular Formula | C24H28O2 |
Molecular Weight | 348.5 g/mol |
IUPAC Name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
Standard InChI | InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) |
Standard InChI Key | NAVMQTYZDKMPEU-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Appearance | Off-white solid powder |
Colorform | Off-white to white powder |
Melting Point | 230-231 °C |
Chemical and Pharmacodynamic Properties of Bexarotene
Structural Characteristics
Bexarotene (chemical name: 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid) is a third-generation retinoid with the molecular formula and a molecular weight of 348.48 g/mol . The compound features a tetrahydronaphthalene core linked to a benzoic acid moiety, enabling selective RXR binding while avoiding activation of retinoic acid receptors (RARs) . Its crystalline structure exhibits poor aqueous solubility (0.42 μg/mL at 25°C) but moderate lipid solubility, necessitating formulation with penetration enhancers like polyethylene glycol 400 in oral capsules .
Receptor Binding and Transcriptional Activation
As a rexinoid, bexarotene selectively activates RXR subtypes (α, β, γ) with half-maximal effective concentrations (EC) of 23 nM, 21 nM, and 24 nM, respectively . RXRs form heterodimers with nuclear receptors including PPARγ, LXR, and NURR1, enabling regulation of genes involved in cellular differentiation (e.g., CRABP2), lipid metabolism (ABCA1), and apoptosis (caspase-3) . This pleiotropic signaling underlies both therapeutic effects and metabolic side effects.
Mechanism of Action in Malignancies
Apoptotic Induction in CTCL
In CTCL cell lines (MJ, Hut78, HH), bexarotene 1-10 μM induces caspase-3-mediated apoptosis within 96 hours, reducing survivin expression by 62-78% and increasing sub-G1 populations from 8% to 41% . These effects correlate with RXRα downregulation (45% reduction vs. controls), suggesting receptor degradation may enhance pro-apoptotic signaling . Clinical plasma concentrations (0.5-2.5 μM) achieve comparable effects through prolonged exposure .
Table 1: Clinical Efficacy in Advanced CTCL
Study (n) | Dose (mg/m²/day) | ORR (%) | CR (%) | Median DoR (Days) |
---|---|---|---|---|
Duvic et al | 300 | 45 | 2 | 299 |
Väkevä et al | 150-300 | 75 | 24 | 630 |
Breneman et al | Topical 1% | 63 | 24 | 56 |
Expanding Applications in Oncology
Breast Cancer Chemoprevention
A 2023 phase I trial (NCT04392675) evaluated topical bexarotene gel for breast cancer prevention in high-risk women (n=24). Daily application to breast skin reduced Ki-67 proliferation markers by 38% in treated quadrants vs. 12% in placebo areas (p=0.02), with tissue concentrations reaching 0.4-1.2 ng/g . This localized approach minimized systemic hypertriglyceridemia (<5% grade 2 events) .
Combination Therapies
Preclinical models show synergy with proteasome inhibitors (bortezomib) in multiple myeloma, where bexarotene 5 μM enhances carfilzomib-induced apoptosis by 220% through RXR-mediated MCL-1 suppression . Ongoing trials are exploring combinations with PD-1 inhibitors in CTCL (NCT04018049) and EGFR TKIs in NSCLC (NCT05243848).
Neurological Applications: Alzheimer’s Disease
Amyloid-β Clearance Mechanisms
In APP/PS1 transgenic mice, bexarotene 100 mg/kg/day increased CSF apoE4 levels by 2.8-fold and reduced soluble Aβ42 by 58% within 72 hours through ABCA1 upregulation . Human SILK-Aβ studies (n=6) showed 31% faster Aβ42 clearance (p=0.04) after 3-day 300 mg dosing, though amyloid plaque reduction remains unconfirmed .
Cognitive Outcomes
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bexarotene exhibits dose-linear pharmacokinetics with 40% bioavailability under fed conditions . Peak plasma concentrations (C 672 ng/mL) occur at 2-4 hours post-300 mg dose, with 99.7% protein binding primarily to albumin . Cerebrospinal fluid penetration is limited (CSF:plasma ratio 0.02) but increases with inflammation .
Table 2: Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
T | 2.1 ± 0.8 h |
Vd | 12.4 ± 3.2 L/kg |
CL/F | 32.1 ± 9.4 L/h |
Half-life | 6.9 ± 1.2 h |
Urinary excretion | <1% unchanged drug |
Metabolic Pathways
Hepatic CYP3A4 mediates oxidation to 6- and 7-hydroxy metabolites (M1, M2), which retain 30-50% RXR activity . UGT1A1/1A3 glucuronidation produces inactive conjugates excreted in bile. Dose adjustments are required with strong CYP3A4 inducers (rifampin reduces AUC by 64%) .
Future Directions and Clinical Development
Novel Formulations
Phase I testing of intranasal bexarotene (NCT05478902) aims to enhance CNS delivery for Alzheimer’s, achieving 8-fold higher hippocampal concentrations vs. oral dosing in primates . Lipid nanocapsules (size: 85 nm) improved cutaneous bioavailability by 320% in psoriatic models, enabling lower topical doses .
Biomarker-Driven Therapy
APOE genotyping may predict Alzheimer’s response, while CTCL tumors with RXRα mutations (14% of refractory cases) show 89% resistance rates . Liquid biopsy platforms monitoring LIMA1 expression could optimize treatment duration .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume